molecular formula C18H18ClF3N2O4 B4284387 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea

Cat. No. B4284387
M. Wt: 418.8 g/mol
InChI Key: QPIYQUUUYNETBU-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 has been shown to have inhibitory effects on various kinases, including Bruton's tyrosine kinase (BTK), which is involved in B-cell receptor signaling.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea inhibits BTK by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in B-cell survival and proliferation. Inhibition of these pathways leads to decreased B-cell proliferation and survival, making N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea a potential treatment option for B-cell malignancies.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea has been shown to have inhibitory effects on various kinases, including BTK, JAK3, and ITK. Inhibition of these kinases leads to decreased B-cell proliferation and survival, as well as decreased T-cell activation. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea has several advantages for lab experiments, including its specificity for BTK and other kinases, making it a useful tool for studying B-cell receptor signaling and other signaling pathways. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea has limitations, including its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea include further studies to determine its safety and efficacy in humans, as well as its potential as a treatment option for various diseases. Other future directions include the development of more potent and selective inhibitors of BTK and other kinases, as well as the development of combination therapies for B-cell malignancies and other diseases.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea has been shown to have inhibitory effects on BTK, which is involved in B-cell receptor signaling. Inhibition of BTK can lead to decreased B-cell proliferation and survival, making N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea a potential treatment option for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(3,4,5-trimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O4/c1-26-14-6-10(7-15(27-2)16(14)28-3)9-23-17(25)24-13-8-11(18(20,21)22)4-5-12(13)19/h4-8H,9H2,1-3H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIYQUUUYNETBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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